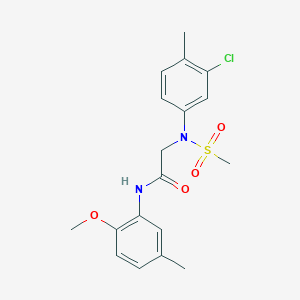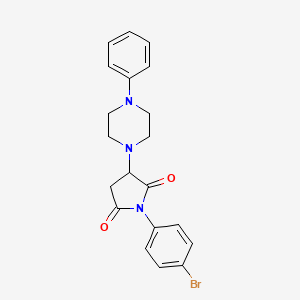![molecular formula C19H19NO2S2 B5062638 4-[(2-butoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5062638.png)
4-[(2-butoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-butoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one, also known as BNITM, is a synthetic compound that has been extensively studied for its various biological and pharmacological properties. This compound has shown potential as an anti-inflammatory, anti-cancer, and anti-bacterial agent.
Mécanisme D'action
The mechanism of action of 4-[(2-butoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory prostaglandins. This compound has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), which is a signaling pathway involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as IL-1β and TNF-α. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Furthermore, this compound has been shown to have anti-bacterial effects against both Gram-positive and Gram-negative bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-[(2-butoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one is its broad range of biological and pharmacological properties. It has shown anti-inflammatory, anti-cancer, and anti-bacterial effects, which makes it a promising candidate for the development of new drugs. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for 4-[(2-butoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one research. One area of research could focus on the development of more efficient synthesis methods to increase the yield and purity of the product. Another area of research could focus on the optimization of the anti-inflammatory, anti-cancer, and anti-bacterial effects of this compound. Furthermore, future research could focus on the development of new drug formulations that increase the solubility of this compound in water, which could improve its efficacy in vivo. Overall, this compound shows great potential as a candidate for the development of new drugs with various biological and pharmacological properties.
Méthodes De Synthèse
The synthesis of 4-[(2-butoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one involves the reaction of 2-butoxy-1-naphthaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting compound is then treated with methyl iodide to yield the final product, this compound. The overall yield of this synthesis method is around 60%, and the purity of the product can be increased by recrystallization.
Applications De Recherche Scientifique
4-[(2-butoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one has been extensively studied for its various biological and pharmacological properties. It has shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also shown anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. Furthermore, this compound has shown anti-bacterial effects against both Gram-positive and Gram-negative bacteria.
Propriétés
IUPAC Name |
(4Z)-4-[(2-butoxynaphthalen-1-yl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2S2/c1-3-4-11-22-17-10-9-13-7-5-6-8-14(13)15(17)12-16-18(21)24-19(20-16)23-2/h5-10,12H,3-4,11H2,1-2H3/b16-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBAHWMSUPQXZTR-VBKFSLOCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)SC(=N3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=C(C2=CC=CC=C2C=C1)/C=C\3/C(=O)SC(=N3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4,4-trifluoro-N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]butanamide](/img/structure/B5062556.png)
![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]piperidine](/img/structure/B5062558.png)

![5-{4-[(4-fluorobenzyl)oxy]benzylidene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5062582.png)
![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5062584.png)

![1-(2,5-dimethylphenyl)-4-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]piperazine](/img/structure/B5062595.png)
![3-(allylthio)-6-[5-(4-fluorophenyl)-2-furyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5062609.png)
![5-[1-(2,2-diphenylhydrazino)cyclohexyl]-1-(diphenylmethyl)-1H-tetrazole](/img/structure/B5062617.png)

![4-[(1,3-benzothiazol-2-ylthio)methyl]-5-methyl-1,3-dioxol-2-one](/img/structure/B5062630.png)

![N-isopropyl-N-[(isopropylamino)carbonyl]-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5062648.png)
![1-(4-chlorophenyl)-2-({4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)ethanone](/img/structure/B5062650.png)